molecular formula C17H21NO4S2 B2643964 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034328-57-7

4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No.: B2643964
CAS No.: 2034328-57-7
M. Wt: 367.48
InChI Key: PENBFFHAIHJATA-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a synthetically designed benzenesulfonamide derivative that serves as a versatile intermediate for constructing novel bioactive molecules in medicinal chemistry research . Its structure incorporates key functional groups—a sulfonamide, an acetyl group, a hydroxyl group, and a thiophene heterocycle—that contribute to its potential as a multifunctional scaffold for probing diverse biological targets .In cancer research, benzenesulfonamide derivatives are investigated for their ability to inhibit carbonic anhydrase IX (CA IX), a enzyme overexpressed in many solid tumors, including breast cancer . Selective CA IX inhibition is a validated strategy for developing novel antiproliferative agents, as it disrupts the pH regulation essential for tumor survival and growth . The structural features of this compound, particularly the sulfonamide group, are known to act as effective zinc-binding groups that can coordinate with the active site of metalloenzymes, making it a candidate for the development of isoform-selective CA inhibitors .In neuroscience, the cholinesterase enzyme family represents a critical therapeutic target for conditions like Alzheimer's disease . The progressive loss of cholinergic neurons in this disease leads to reduced acetylcholine levels, and research into cholinesterase inhibitors aims to alleviate cognitive symptoms by enhancing cholinergic neurotransmission . The structural complexity of this benzenesulfonamide derivative, featuring both aromatic and heterocyclic components, allows for selective modifications that may yield novel inhibitors for such neurological targets .Furthermore, research indicates that inhibiting carbonic anhydrases present in bacteria can interfere with microbial growth and biofilm formation . This compound's scaffold can be utilized to develop new chemical entities evaluated for their antibacterial and anti-biofilm activities against various Gram-positive and Gram-negative pathogens .Its unique combination of a benzene sulfonamide moiety and a thiophene ring provides a promising foundation for designing targeted molecular probes and therapeutic agents aimed at a range of pathological conditions .

Properties

IUPAC Name

4-acetyl-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-13(20)14-4-6-16(7-5-14)24(21,22)18-10-8-15(9-11-19)17-3-2-12-23-17/h2-7,12,15,18-19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENBFFHAIHJATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Recent studies have focused on its efficacy against various bacterial strains, particularly those exhibiting multidrug resistance.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Streptococcus pneumoniae16

These results indicate that while the compound shows promise against certain Gram-positive bacteria, resistance was noted in others, necessitating further research into alternative formulations or combination therapies .

Anti-inflammatory Properties

The sulfonamide moiety in this compound suggests potential anti-inflammatory effects. Research has indicated that compounds with similar structures can inhibit cyclooxygenase enzymes, leading to reduced inflammation.

Case Study: Inhibition of COX Enzymes

A related compound, valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide), has been shown to selectively inhibit COX-2 enzymes, which are involved in inflammatory processes. This suggests that this compound may exhibit similar properties, warranting further investigation into its potential as an anti-inflammatory agent .

Pharmacokinetics and Toxicological Assessments

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Studies

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential to evaluate the drug's behavior in biological systems. In silico studies using tools like Swiss ADME can provide insights into these parameters based on the compound's chemical structure.

Toxicological Assessment

A comprehensive toxicological study investigated the carcinogenic potential of this compound using animal models. The findings suggested no significant increase in tumor incidence; however, some adverse effects on liver function were observed at high doses . This highlights the importance of conducting thorough safety evaluations before clinical application.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its 5-hydroxy-3-(thiophen-2-yl)pentyl side chain. Key comparisons with related sulfonamide-thiophene hybrids include:

Compound Name Key Structural Differences Biological Activity (IC₅₀ or GI₅₀) Reference
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiazolyl group instead of pentyl chain; conjugated enone 10.25 µM (breast cancer)
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide (5) Shorter prop-1-enylamino chain; lacks hydroxy group ~10 µM (anticancer)
4-Methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l) Furan-thiophene hybrid; methyl substituent Not reported (antimicrobial focus)
4-Methyl-N-(3-propionyltetrahydrobenzo[b]thiophen-2-yl)benzenesulfonamide (3) Benzo-fused thiophene; propionyl group Potent liver cancer activity

Key Observations :

  • Thiophene Positioning : The thiophene-2-yl group is conserved across analogs, suggesting its critical role in π-π stacking or hydrophobic interactions with biological targets .
  • Chain Length and Polarity : The hydroxy-pentyl chain in the target compound may improve solubility and reduce metabolic clearance compared to shorter-chain analogs (e.g., compound 5) .
Computational and Analytical Insights
  • Multiwfn Analysis : Electron localization function (ELF) studies would highlight charge distribution differences between the acetyl group (electron-deficient) and hydroxy-pentyl chain (electron-rich) .
  • ORTEP-3 Crystallography : Structural comparisons with compound 3 could reveal conformational flexibility in the pentyl chain, influencing target binding .

Biological Activity

4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to a thiophene ring and an acetylated pentyl chain. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC15H17NO3S
Molecular Weight293.36 g/mol
IUPAC NameThis compound

The mechanism of action for this compound is not fully elucidated. However, it is believed to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. This inhibition can lead to decreased cell viability and induction of apoptosis in cancer cells, as well as reduced inflammatory responses.

Anti-inflammatory Activity

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, some benzenesulfonamides have been reported to inhibit carrageenan-induced rat-paw edema by over 90% at certain concentrations, indicating their potential use in treating inflammatory conditions .

Antimicrobial Activity

Antimicrobial assays have demonstrated that derivatives of benzenesulfonamides possess varying degrees of activity against different bacterial strains. For example, compounds related to this class showed Minimum Inhibitory Concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus .

Bacterial StrainMIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45

Anticancer Activity

The anticancer potential of this compound has been explored through various studies that assess its cytotoxic effects on cancer cell lines. Notably, it has been suggested that the compound may inhibit tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer progression . Inhibition constants (Ki values) observed were as low as 43 nM, indicating potent activity against these targets .

Case Studies

  • Case Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of several benzenesulfonamide derivatives, including those structurally related to this compound. Results indicated significant reduction in paw edema in animal models, suggesting therapeutic potential in inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of sulfonamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain compounds exhibited strong bactericidal effects with MIC values comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the benzenesulfonyl chloride intermediate with the hydroxyl- and thiophen-containing pentylamine derivative. Key steps include:
  • Protection/deprotection strategies for the hydroxyl group to prevent unwanted side reactions.
  • Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups (e.g., acetyl, sulfonamide) and structural integrity.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
    Reference synthetic protocols for analogous sulfonamides suggest optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yields .

Q. How can solubility and physicochemical properties of this compound be experimentally determined?

  • Methodological Answer :
  • Solubility : Use the shake-flask method in buffered aqueous solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) to measure equilibrium solubility. HPLC or UV-Vis spectroscopy can quantify concentrations .
  • LogP (lipophilicity) : Determine via reverse-phase HPLC with a C18 column and a calibration curve using standards with known LogP values .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .

Q. What analytical techniques are suitable for detecting trace impurities or byproducts in synthesized batches?

  • Methodological Answer :
  • HPLC-PDA/MS : High-performance liquid chromatography coupled with photodiode array detection and mass spectrometry can identify impurities at ppm levels.
  • NMR spiking experiments : Adding reference standards of potential byproducts (e.g., unreacted sulfonyl chloride) to the sample can confirm their presence .
  • Elemental analysis : Verify purity by comparing experimental vs. theoretical C, H, N, S content .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound under resource constraints?

  • Methodological Answer : Apply factorial design to screen critical variables (e.g., reaction time, catalyst loading, solvent ratio). For example:
  • Central Composite Design (CCD) can model nonlinear relationships between variables.
  • Response Surface Methodology (RSM) identifies optimal conditions for yield and purity .
    Computational tools like ICReDD’s reaction path search methods can predict viable pathways, reducing trial-and-error experimentation .

Q. What computational modeling approaches predict the compound’s bioactivity or reactivity?

  • Methodological Answer :
  • Molecular docking : Screen against target proteins (e.g., enzymes in inflammation pathways) using AutoDock Vina or Schrödinger Suite.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity in nucleophilic/electrophilic reactions .
  • MD simulations : Assess binding stability in lipid bilayers or protein active sites over nanosecond timescales .

Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

  • Methodological Answer :
  • Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATP-based cell viability assays).
  • Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables .
  • Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Q. What strategies elucidate the reaction mechanism of sulfonamide formation in this compound?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Replace 1H^1H with 2H^2H in reactive groups to probe rate-determining steps.
  • In-situ FTIR/Raman spectroscopy : Monitor intermediate formation (e.g., sulfonic acid intermediates) during reactions .
  • DFT-based transition state analysis : Identify energy barriers for key steps like nucleophilic attack on the sulfonyl chloride .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced efficacy?

  • Methodological Answer :
  • Fragment-based design : Modify the thiophene or acetyl group to assess impact on bioactivity.
  • 3D-QSAR : Build CoMFA/CoMSIA models using aligned analogs to predict activity cliffs .
  • Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to evaluate degradation efficiency .

Q. What green chemistry principles apply to large-scale synthesis of this compound?

  • Methodological Answer :
  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
  • Catalysis : Use immobilized lipases or metal-organic frameworks (MOFs) to reduce waste .
  • Process intensification : Employ flow chemistry to enhance heat/mass transfer and minimize batch variability .

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